molecular formula C12H12N4O4S B15056585 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine

5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B15056585
M. Wt: 308.32 g/mol
InChI Key: NGZCOHSJNZOFNK-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonylation: Addition of the ethylsulfonyl group to the pyrimidine ring.

    Amination: Introduction of the amine group at the 2-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur on the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group.

    5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine: Has a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

The presence of the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine may confer unique chemical properties, such as increased solubility or altered reactivity, compared to similar compounds.

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-nitrophenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12N4O4S/c1-2-21(19,20)10-7-14-12(13)15-11(10)8-4-3-5-9(6-8)16(17)18/h3-7H,2H2,1H3,(H2,13,14,15)

InChI Key

NGZCOHSJNZOFNK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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